1-(2-Methylphenyl)piperazine
Overview
Description
1-(2-Methylphenyl)piperazine is a chemical compound belonging to the phenylpiperazine class. The compound has a molecular formula of C11H16N2 and a molecular weight of 176.26 g/mol .
Scientific Research Applications
Mechanism of Action
Target of Action
1-(2-Methylphenyl)piperazine is a psychoactive designer drug of the phenylpiperazine group . The primary targets of this compound are the GABA receptors . These receptors play a crucial role in the nervous system by regulating the transmission of signals in the brain.
Mode of Action
This compound acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This interaction with its targets leads to changes in the nervous system, affecting the transmission of signals in the brain.
Biochemical Pathways
These pathways are involved in various physiological processes, including mood regulation, sleep, and muscle tone .
Pharmacokinetics
It is known that upon entry into the systemic circulation, the drug is partly oxidized and partly eliminated as an unchanged compound . These properties can impact the bioavailability of this compound, influencing its effectiveness.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in the nervous system. By acting as a GABA receptor agonist, this compound can affect the transmission of signals in the brain, potentially leading to changes in mood, sleep patterns, and muscle tone .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .
Safety and Hazards
This chemical causes severe skin burns and eye damage. It is harmful if swallowed or in contact with skin . In case of contact, immediate medical attention is required. Contaminated clothing should be washed before reuse .
Relevant Papers
There are several peer-reviewed papers and technical documents related to “1-(2-Methylphenyl)piperazine” available at Sigma-Aldrich . These documents can provide more detailed information about this compound.
Biochemical Analysis
Cellular Effects
It is known to act as a serotonin–norepinephrine–dopamine releasing agent, influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-(2-Methylphenyl)piperazine involves its role as a serotonin–norepinephrine–dopamine releasing agent. It exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 1-(2-Methylphenyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multi-component reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also used . Industrial production methods often involve the use of palladium-catalyzed cyclization reactions under aerobic conditions .
Chemical Reactions Analysis
1-(2-Methylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Cyclization: Cyclization reactions can be performed to form more complex heterocyclic structures.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. Major products formed from these reactions include oxidized derivatives, reduced forms, and substituted piperazine derivatives .
Comparison with Similar Compounds
1-(2-Methylphenyl)piperazine can be compared with other phenylpiperazine derivatives, such as:
1-Phenylpiperazine: Known for its use as an intestinal permeation enhancer with minimal cytotoxicity.
1-(4-Methylphenyl)piperazine: Similar in structure but with different pharmacological properties.
1-(3-Methylphenyl)piperazine: Another derivative with distinct chemical and biological activities.
Properties
IUPAC Name |
1-(2-methylphenyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-10-4-2-3-5-11(10)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WICKLEOONJPMEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192651 | |
Record name | ortho-Methylphenylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39512-51-1 | |
Record name | 1-(2-Methylphenyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39512-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Mepp | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039512511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ortho-Methylphenylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(o-tolyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.511 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-MEPP | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P26KQQ7V5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 1-(2-Methylphenyl)piperazine compare to other similar compounds, and how do these structural differences affect their interaction with serotonin receptors?
A2: this compound belongs to a series of 1-aryl-4-(2-aryl-1-diazenyl)-piperazines. Its structure differs from other compounds in the series by the presence of a methyl group at the ortho position of the phenyl ring directly attached to the piperazine moiety. [] While the research doesn't directly compare the binding affinities of these compounds, it highlights the importance of subtle structural variations in influencing their pharmacological activity. The presence and position of substituents on the aromatic rings likely contribute to the specific binding interactions with serotonin receptors, ultimately affecting their ability to induce downstream effects like muscle relaxation. [, ]
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